2,6-Dimetilquinolin-4-ol

Descripción general

Descripción

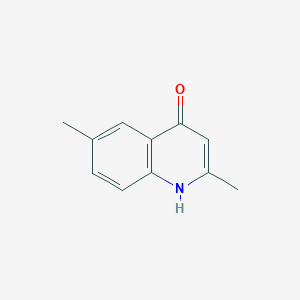

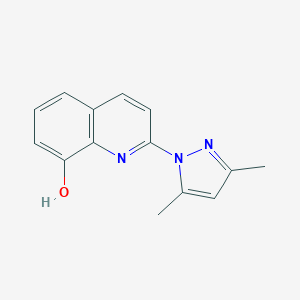

2,6-Dimethylquinolin-4-ol is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The structure of 2,6-dimethylquinolin-4(1H)-one, a closely related compound, has been determined and found to be planar with a dihedral angle between the planes of the two rings being 2(1)°, indicating that the molecule is nearly flat .

Synthesis Analysis

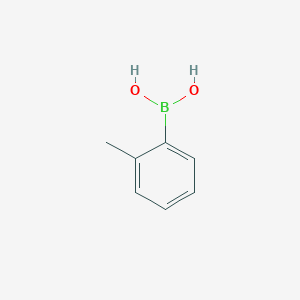

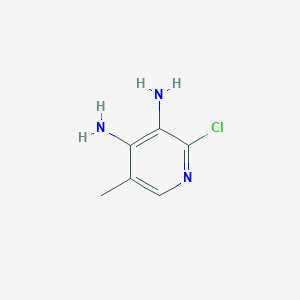

The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. For instance, a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been developed from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. This process includes the conversion into a 4-chloro- or 4-bromoquinoline followed by the introduction of various substituents . Another study describes the synthesis of 4,6-dimethyl-2-pyridylquinolines from 4-N-p-methylphenylamino-4-pyridyl-1-butenes using a mediated-acid intramolecular cyclisation followed by oxidation to yield the aromatic analogues .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The planarity of the molecule is a common feature, as seen in the structure of 2,6-dimethylquinolin-4(1H)-one . The crystallographic analysis of these compounds often reveals interesting conformations and bonding patterns that are crucial for their biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclisation, substitution, and oxidation, to yield a wide range of products with different substituents on the quinoline core. The introduction of substituents can significantly alter the chemical and biological properties of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are influenced by the substituents on the quinoline nucleus. These properties are essential for the compound's application in drug design and synthesis. For example, the planarity of the quinoline derivatives is an important factor in their intermolecular interactions and, consequently, their biological activities .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

El 2,6-Dimetilquinolin-4-ol sirve como un andamiaje vital en el descubrimiento de fármacos debido a su similitud estructural con la quinolina, que es una estructura central en muchos agentes terapéuticos. Sus derivados se han explorado para un amplio espectro de actividades biológicas, incluidas las propiedades anticancerígenas, antioxidantes, antiinflamatorias y antimicrobianas . La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un intermedio versátil en la síntesis de nuevos farmacóforos.

Química orgánica sintética

En el ámbito de la química orgánica sintética, el this compound se utiliza para construir moléculas complejas. Puede participar en reacciones de sustitución nucleófila y electrófila, lo que permite la introducción de diversos grupos funcionales que pueden conducir al desarrollo de nuevos compuestos con posibles aplicaciones industriales .

Investigación anticancerígena

Los derivados de quinolina, incluido el this compound, han mostrado promesa en la investigación anticancerígena. Pueden interferir con la replicación de las células cancerosas e inducir la apoptosis. Los investigadores están investigando estos compuestos por su posible uso en terapias contra el cáncer dirigidas .

Agentes antimicrobianos y antituberculosos

Las propiedades antimicrobianas de los derivados de quinolina los convierten en candidatos para desarrollar nuevos fármacos antituberculosos. Su capacidad para inhibir el crecimiento de Mycobacterium tuberculosis es de particular interés en la industria farmacéutica, dada la creciente resistencia a los medicamentos existentes .

Aplicaciones antiinflamatorias

Debido a sus propiedades antiinflamatorias, el this compound se está estudiando para su uso en el tratamiento de enfermedades inflamatorias crónicas. Podría conducir potencialmente al desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE) que sean más efectivos y tengan menos efectos secundarios .

Propiedades antioxidantes

Como antioxidante, el this compound puede ayudar a neutralizar los radicales libres, que están implicados en diversas enfermedades y procesos de envejecimiento. Esta propiedad se está explorando por su potencial en la prevención de enfermedades relacionadas con el estrés oxidativo .

Química verde

La síntesis del this compound y sus derivados se alinea con los principios de la química verde. Los investigadores están desarrollando rutas sintéticas que minimizan el impacto ambiental, utilizando catalizadores ecológicos y procesos sostenibles .

Biología química

En biología química, el this compound se utiliza como una sonda para estudiar sistemas biológicos. Sus interacciones con proteínas y enzimas pueden proporcionar información sobre los mecanismos de las enfermedades y conducir al descubrimiento de nuevos objetivos farmacológicos .

Safety and Hazards

2,6-Dimethylquinolin-4-ol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Direcciones Futuras

Quinoline and its derivatives, including 2,6-Dimethylquinolin-4-ol, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 2,6-Dimethylquinolin-4-ol could involve further exploration of its potential applications in these fields.

Mecanismo De Acción

Target of Action

The compound is primarily used for research and development purposes

Mode of Action

It’s known that the compound may cause skin irritation, serious eye damage, and may be harmful if swallowed . It may also cause respiratory irritation .

Action Environment

It’s recommended that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Propiedades

IUPAC Name |

2,6-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWRRPBOJDRHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935449 | |

| Record name | 2,6-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15644-82-3 | |

| Record name | 15644-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)